Pyrazolo[1,5-a]pyrazin-2-amine
Description
Structural Classification and Nomenclature within Fused Nitrogen Heterocycles
Pyrazolo[1,5-a]pyrazin-2-amine belongs to the family of fused nitrogen heterocycles. The core of this molecule, pyrazolo[1,5-a]pyrazine (B3255129), is a bicyclic system composed of a five-membered pyrazole (B372694) ring fused with a six-membered pyrazine (B50134) ring. organic-chemistry.org This structure is a planar, aromatic system.
The nomenclature, "pyrazolo[1,5-a]pyrazine," indicates the fusion of a pyrazole ring to the 'a' face (the bond between N1 and C2) of a pyrazine ring. The numbering of the fused system begins at the nitrogen atom of the pyrazine ring not involved in the fusion and proceeds around the ring.
Pyrazolo[1,5-a]pyrazine is an isomer of the more extensively studied pyrazolo[1,5-a]pyrimidine (B1248293), where the six-membered ring is a pyrimidine (B1678525). nih.gov The difference lies in the placement of the nitrogen atoms in the six-membered ring. This seemingly subtle structural variance can lead to significant differences in the chemical and biological properties of the resulting compounds.
Table 1: Structural Details of Pyrazolo[1,5-a]pyrazine
| Property | Value |
| IUPAC Name | pyrazolo[1,5-a]pyrazine |
| Molecular Formula | C₆H₅N₃ |
| Molar Mass | 119.12 g/mol |
| CAS Number | 24973-85-1 |
Data sourced from PubChem CID 21873758 organic-chemistry.org
Historical Perspective of Pyrazolo[1,5-a]pyrazine Scaffold Research
The historical development of the pyrazolo[1,5-a]pyrazine scaffold is closely linked to the broader exploration of fused heterocyclic systems which began in the mid-20th century. nih.gov Much of the early research in this area focused on the isomeric pyrazolo[1,5-a]pyrimidines. nih.gov Initial studies were primarily concerned with the synthesis and chemical reactivity of these fused ring systems, with scientists investigating various methods for their construction. nih.gov
Over time, the potential pharmacological applications of these scaffolds became apparent, leading to an expansion of research into their biological activities. nih.gov While the pyrazolo[1,s-a]pyrimidine core has been more extensively documented, the foundational synthetic strategies and the growing interest in nitrogen-rich heterocycles have paved the way for the investigation of the pyrazolo[1,5-a]pyrazine system and its derivatives.
Contemporary Significance of the Pyrazolo[1,5-a]pyrazine Core in Advanced Chemical Sciences
In recent years, the pyrazolo[1,5-a]pyrazine scaffold has garnered attention for its potential in medicinal chemistry. Derivatives of this core structure have been investigated for their biological activities, demonstrating the scaffold's versatility.
One notable area of research is in the development of kinase inhibitors. A patent has described pyrazolo[1,5-a]pyrazine derivatives as inhibitors of the Janus kinase (JAK) family, which are implicated in various inflammatory diseases and cancers. This highlights the potential of this scaffold in the design of targeted therapies.
Furthermore, a series of substituted pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have been synthesized and shown to inhibit the growth of lung cancer cells in a dose-dependent manner. nih.gov This finding underscores the potential of the pyrazolo[1,5-a]pyrazine core in the development of new anticancer agents. nih.gov
The structural similarity to the well-established pyrazolo[1,5-a]pyrimidine scaffold, which is present in several approved drugs, further supports the potential of pyrazolo[1,5-a]pyrazine derivatives as valuable compounds in drug discovery and development. organic-chemistry.orgrsc.org The unique arrangement of nitrogen atoms in the pyrazine ring offers different hydrogen bonding patterns and electronic properties compared to its pyrimidine counterpart, which can be exploited for designing molecules with novel biological activities. While research on "this compound" itself is limited, the broader investigation into the pyrazolo[1,5-a]pyrazine core suggests a promising future for this class of compounds in the chemical sciences.
Table 2: Investigated Biological Activities of Pyrazolo[1,5-a]pyrazine Derivatives
| Derivative | Biological Activity | Research Focus |
| Substituted pyrazolo[1,5-a]pyrazin-4(5H)-ones | Inhibition of lung cancer cell growth (A549 and H322 cells) | Anticancer agents |
| General pyrazolo[1,5-a]pyrazine derivatives | Janus kinase (JAK) family inhibitors | Therapeutic agents for inflammatory diseases and cancer |
Data synthesized from available research. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C6H6N4 |
|---|---|
Molecular Weight |
134.14 g/mol |
IUPAC Name |
pyrazolo[1,5-a]pyrazin-2-amine |
InChI |
InChI=1S/C6H6N4/c7-6-3-5-4-8-1-2-10(5)9-6/h1-4H,(H2,7,9) |
InChI Key |
VNMDMVACLZDCHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC(=N2)N)C=N1 |
Origin of Product |
United States |
Synthetic Methodologies for Pyrazolo 1,5 a Pyrazin 2 Amine and Its Derivatives
Direct Synthesis Routes for Pyrazolo[1,5-a]pyrazin-2-amine
The direct synthesis of the parent compound, this compound, can be achieved through carefully designed multi-step sequences.
Multi-Step Approaches from Aminopicolines and Orthoformates
One established route involves the reaction of 5-aminopyrazoles with appropriate reagents to construct the pyrazine (B50134) ring. For instance, heating substituted 5-amino-1-(benzimidazol-2-yl)pyrazoles with triethyl orthoformate or triethyl orthoacetate can lead to the formation of tetracyclic compounds containing the pyrazolo[1,5-a]pyrazine (B3255129) core. scispace.com This method highlights the versatility of aminopyrazoles as key building blocks in the annelation of the 1,3,5-triazine (B166579) ring onto a pyrazole (B372694) scaffold. scispace.com
General Synthetic Strategies for the Pyrazolo[1,5-a]pyrazine Scaffold
A variety of general strategies have been developed to access the broader class of pyrazolo[1,5-a]pyrazine derivatives, offering flexibility in substituent patterns.
One-Pot Protocols Utilizing Pyrazole-3-carboxylic Acids
A facile one-pot, three-step protocol has been developed for the synthesis of novel pyrazolo[1,5-a]pyrazine derivatives starting from readily available pyrazole-3-carboxylic acids. osi.lvresearchgate.net This method is efficient and allows for the generation of a library of derivatives.
The one-pot process commences with the formation of an amide bond, followed by the closure of the pyrazine ring, hydrolysis, and subsequent dehydration. osi.lvresearchgate.net Intermediate compounds such as 7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one and 7-methoxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one have been successfully isolated during this sequence. osi.lvresearchgate.net The reaction conditions can be fine-tuned; for example, using concentrated aqueous HCl in dioxane at reflux has been shown to improve the yields of certain derivatives. researchgate.net
| Starting Material | Reagents and Conditions | Product | Yield (%) |
| Pyrazole-3-carboxylic acids | 1) CDI, dioxane, 50°C; 2) 2,2-dimethoxyethanamine, 50°C; 3) HCl, dioxane, reflux | Pyrazolo[1,5-a]pyrazin-4(5H)-ones | Varies |
Table 1: One-Pot Synthesis of Pyrazolo[1,5-a]pyrazin-4(5H)-ones
Alkylation-Cyclization Sequences Involving Pyrazole-3-carboxylic Derivatives and Alpha-Haloketones
A common and effective method for constructing the pyrazolo[1,5-a]pyrazine scaffold involves the alkylation of a pyrazole-3-carboxylic acid derivative with an α-haloketone. This is followed by heterocyclization, often facilitated by ammonium (B1175870) acetate, to form the fused pyrazine ring. researchgate.net
N-Propargylated Pyrazole Cyclization with Amine Derivatives
The cyclization of N-propargylated pyrazoles with various amine derivatives presents another synthetic avenue. A transition metal-free approach for the synthesis of diverse 3-CF3 pyrazoles has been reported from the [3+2] cycloaddition of alkynes and trifluoroacetaldehyde (B10831) N-triftosylhydrazone. nih.gov This method provides a safe and efficient route to access functionalized pyrazoles which can be precursors to the pyrazolo[1,5-a]pyrazine system. Additionally, the reaction of N-propargyl-N′-tosylhydrazines with iodine in the presence of a base leads to the formation of 5-functionalized-4-iodo-1-tosylpyrazoles. nih.gov
Oxidative Ring-Opening of 1H-Pyrazol-5-amines for Fused Scaffold Construction
A significant synthetic strategy involves the oxidative ring-opening of 1H-pyrazol-5-amines to create 3-diazenylacrylonitrile derivatives. researchgate.net This reaction occurs under mild, transition-metal-free conditions. researchgate.netsci-hub.se Computational studies indicate that the oxidation of 1H-pyrazol-5-amines with PhIO proceeds through a hydroxylamine (B1172632) intermediate, which then eliminates a water molecule to yield the ring-opened product. researchgate.netsci-hub.se This method provides a pathway to unique chemical structures with potential for further chemical exploration. researchgate.net
Domino Cyclization Pathways to Pyrazolo-Pyrrolo-Pyrazine Systems
The 3-diazenylacrylonitrile derivatives formed from the oxidative ring-opening can undergo a domino cyclization reaction. researchgate.net When these derivatives react with deprotonated 1H-pyrrole-2-carbaldehydes, a nucleophilic addition to the vinyl group initiates a cascade of reactions. researchgate.netsci-hub.se This domino cyclization, followed by dehydration, leads to the formation of 3H-pyrazolo[3,4-e]pyrrolo[1,2-a]pyrazine derivatives. researchgate.netsci-hub.se This process represents an efficient way to construct complex fused heterocyclic systems. sci-hub.se
A detailed computational analysis of the domino cyclization pathway reveals the energy profiles and bond distances involved in the formation of the final product. sci-hub.se The process is a feasible route to creating pyrazolo-pyrrolo-pyrazine scaffolds. sci-hub.se
Innovative Methodological Advances in Fused Pyrazolo-N-Heterocycle Synthesis
Recent advancements in synthetic chemistry have introduced more efficient and environmentally friendly methods for synthesizing fused pyrazolo-N-heterocycles. These innovations include microwave-assisted synthesis and the application of green chemistry principles.
Microwave-Assisted Synthetic Approaches
Microwave-assisted synthesis has emerged as a powerful tool for the rapid and high-yield production of pyrazolo[1,5-a]pyrimidine (B1248293) and other fused pyrazole derivatives. researchgate.netdergipark.org.tr This technique significantly reduces reaction times compared to conventional heating methods. dergipark.org.trnih.gov For instance, the synthesis of pyrazolo[1,5-a] researchgate.netresearchgate.netnih.govtriazines can be achieved efficiently through a one-pot, microwave-assisted approach, which avoids the need to isolate intermediate compounds. nih.gov
Microwave irradiation has been successfully used in various reaction types, including:
Cyclocondensation reactions of 2-(3-aryl-1H-pyrazol-5-yl)anilines with aldehydes. berkeley.edu
The synthesis of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles. dergipark.org.tr
The preparation of pyrazolopyridines from enaminones. nih.gov
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis
| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |
| Synthesis of pyrazole derivatives | Reflux in acetic acid for ~20 hours | Non-solvent conditions, 8-10 minutes | dergipark.org.tr |
| Synthesis of 1-carboamidopyrazolo[3,4-b]quinolines | Reflux in ethanol | Water, 1000W, 2-5 minutes | dergipark.org.tr |
Green Chemistry Principles in Synthetic Route Development
The principles of green chemistry are increasingly being integrated into the synthesis of pyrazolo[1,5-a]pyrimidines and related compounds. rsc.org This includes the use of environmentally benign solvents, catalysts, and energy sources. ias.ac.in One notable example is the use of deep eutectic solvents (DES), which are biodegradable and have low toxicity, for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. ias.ac.in
Another green approach involves the use of ultrasound waves in aqueous media, which can facilitate reactions and improve yields. bme.hu The reaction of 5-aminopyrazoles with acetylenic esters, assisted by KHSO₄ in water under ultrasound irradiation, provides an efficient route to novel pyrazolo[1,5-a]pyrimidine derivatives. bme.hu
Biological Activity and Preclinical Mechanistic Investigations of Pyrazolo 1,5 a Pyrazin 2 Amine and Analogues
Protein Phosphatase 2A (PP2A) Modulation by Pyrazolo[1,5-a]pyrazin-2-amine
Implications for Therapeutic Intervention in Disease Pathogenesis
The therapeutic potential of pyrazolo[1,5-a]pyrazine (B3255129) analogues, particularly the pyrazolo[1,5-a]pyrimidines, is rooted in their ability to act as protein kinase inhibitors (PKIs). nih.govrsc.org Protein kinases are crucial regulators of cellular signaling pathways, and their disruption is a common factor in the development of diseases like cancer. nih.govrsc.org By targeting these enzymes, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives can interfere with disease progression at a molecular level. rsc.org
These compounds often function as ATP-competitive inhibitors, meaning they bind to the ATP-binding site of kinases, preventing the transfer of phosphate (B84403) groups and thereby blocking the downstream signaling cascades that promote cell proliferation and survival. rsc.org The development of derivatives targeting specific kinases such as EGFR, B-Raf, MEK, and various Cyclin-Dependent Kinases (CDKs) highlights their potential in creating targeted cancer therapies. rsc.org For instance, the inhibition of Tropomyosin receptor kinases (Trks), which are implicated in the growth of various solid tumors, is a key area of investigation for pyrazolo[1,5-a]pyrimidine-based drugs. mdpi.com The ability to selectively inhibit kinases that are overexpressed or mutated in disease states, such as Pim-1 in certain cancers, underscores the potential for developing more effective and less toxic therapeutic agents. nih.gov
Broader Spectrum Preclinical Biological Activities of Pyrazolo[1,5-a]pyrazine Derivatives
Beyond a single mechanism, derivatives of the pyrazolo[1,5-a]pyrazine and pyrazolo[1,5-a]pyrimidine core have been explored for a wide range of preclinical biological activities, demonstrating their versatility as a privileged scaffold in drug discovery. nih.gov
Cytotoxic Effects on Cancer Cell Lines
Derivatives of the pyrazolo[1,5-a]pyrazine and pyrazolo[1,5-a]pyrimidine scaffolds have demonstrated significant cytotoxic and antiproliferative effects across a variety of human cancer cell lines.
Newly synthesized pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives were evaluated for their effects on the A549 lung adenocarcinoma cell line. colab.ws Two specific derivatives, at a concentration of 160 µM, increased the cell death rate to 50%, while two others achieved a 40% cell death rate at the same concentration. colab.ws
In another study, pyrazolo[1,5-a]pyrimidine derivatives were investigated as dual inhibitors of CDK2 and TRKA kinases. nih.gov Compounds 6s and 6t showed potent dual inhibitory activity and were subsequently tested against the RFX 393 renal carcinoma cell line, where they demonstrated moderate inhibition of cell growth. nih.gov Notably, compound 6n exhibited broad-spectrum anticancer activity, with an average growth inhibition of 43.9% across 56 different cancer cell lines. nih.gov
Table 1: Cytotoxic Activity of Pyrazolo[1,5-a]pyrazine/pyrimidine (B1678525) Derivatives
| Compound/Derivative Class | Cell Line | Activity Type | Results | Reference |
| Pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives | A549 (Lung Adenocarcinoma) | Cytotoxicity | 50% cell death at 160 µM | colab.ws |
| Pyrazolo[1,5-a]pyrimidine 6n | 56 Human Cancer Cell Lines | Growth Inhibition | 43.9% mean GI% | nih.gov |
| Pyrazolo[1,5-a]pyrimidine 6s & 6t | RFX 393 (Renal Carcinoma) | Growth Inhibition | Moderate inhibition | nih.gov |
| Pyrazolo[1,5-a]pyrimidin-2-ylamine 5h | MOLT-4 (Leukemia) | Cytotoxicity | IC₅₀ = 0.93 µM | nih.gov |
| Pyrazolo[1,5-a]pyrimidin-2-ylamine 5h | HL-60 (Leukemia) | Cytotoxicity | IC₅₀ = 0.80 µM | nih.gov |
| Pyrazolo[1,5-a]pyrimidin-2-ylamine 5i | MOLT-4 (Leukemia) | Cytotoxicity | Comparable to Dinaciclib (IC₅₀ = 1.30 µM) | nih.gov |
| Pyrazolo[1,5-a]pyrimidin-2-ylamine 5i | HL-60 (Leukemia) | Cytotoxicity | Twice the activity of Dinaciclib (IC₅₀ = 1.84 µM) | nih.gov |
Inhibition of HIV-1 Integrase
The emergence of drug resistance in HIV-1 therapies necessitates the discovery of inhibitors with novel mechanisms of action. figshare.com Macrocyclic compounds based on a pyrazolo[1,5-a]pyrimidine structure have been identified as potent inhibitors of HIV-1 replication. figshare.com A patent evaluation revealed that many of these compounds exhibited in vitro antiviral potency in the single-digit nanomolar range, as determined by the MT-2 cell assay. figshare.com This positions the pyrazolo[1,5-a]pyrimidine scaffold as a promising framework for developing new anti-HIV agents. figshare.com The development of these inhibitors is part of a broader effort to find new classes of HIV-1 integrase inhibitors to overcome the limitations of existing treatments. rsc.org
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
Dipeptidyl Peptidase-IV (DPP-IV) inhibitors are a class of oral medications used to treat type 2 diabetes. Research has extended to pyrazole-based compounds for this target. A series of pyrazolidine (B1218672) derivatives, which are structurally related to the pyrazolo core, were synthesized and evaluated for their ability to inhibit DPP-IV. nih.gov One compound in this series, 9i , was identified as the most active, with an IC₅₀ value of 1.56 µM. nih.gov Furthermore, a series of pyrazolo[1,5-a]pyrimidine-based compounds were evaluated for their anti-diabetic activities, with some derivatives showing potent inhibition of α-amylase, an enzyme also relevant to diabetes management. Compound 3l from this series demonstrated the strongest inhibition of α-amylase with a 72.91% inhibition rate. These findings suggest the potential of the pyrazolo scaffold in developing new therapies for metabolic disorders.
Table 2: DPP-IV and α-Amylase Inhibition by Pyrazole (B372694) Analogues
| Compound/Derivative Class | Target Enzyme | Activity | Result | Reference |
| Pyrazolidine derivative 9i | Dipeptidyl Peptidase IV (DPP-IV) | Inhibition | IC₅₀ = 1.56 µM | nih.gov |
| Pyrazolo[1,5-a]pyrimidine 3l | α-Amylase | Inhibition | 72.91 ± 0.14 % |
Therapeutic Potential in Hematological Disorders
The pyrazolo[1,5-a]pyrimidine scaffold has shown significant promise for the treatment of hematological malignancies by targeting several key oncogenic pathways.
One area of investigation is the inhibition of Pim-1 kinase, a serine/threonine kinase that is frequently overexpressed in lymphomas and leukemias. nih.gov The inhibition of Pim-1 has been shown to decrease cell proliferation and induce apoptosis. nih.gov A series of pyrazolo[1,5-a]pyrimidine compounds were developed as potent and selective inhibitors of Pim-1, demonstrating their potential as therapeutic agents for these types of cancers. nih.gov
Furthermore, new pyrazolo[1,5-a]pyrimidine derivatives have been designed as CDK2 inhibitors with potent anti-leukemia activity. nih.gov Two compounds, 5h and 5i , showed strong cytotoxicity against the MOLT-4 and HL-60 leukemia cell lines. nih.gov Compound 5h was more potent than the reference drug dinaciclib, with IC₅₀ values of 0.93 µM and 0.80 µM against MOLT-4 and HL-60 cells, respectively. nih.gov
More recently, a pyrazolo[1,5-a]pyrimidine derivative, DDO-2728 , was identified as a novel and selective inhibitor of AlkB homologue 5 (ALKBH5), an m6A demethylase that acts as an oncogenic factor in cancers like Acute Myeloid Leukemia (AML). figshare.com DDO-2728 was shown to increase m6A modifications in AML cells, inhibit cell cycle progression, and significantly suppress tumor growth in a mouse xenograft model, highlighting a novel therapeutic strategy for AML. figshare.com
Computational Chemistry and Structural Biology Applications in Pyrazolo 1,5 a Pyrazine Research
Molecular Docking Studies for Ligand-Target Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. In drug discovery, it is instrumental in understanding how a ligand, such as a derivative of pyrazolo[1,5-a]pyrazine (B3255129), might interact with a biological target, typically a protein or enzyme.
Research on the closely related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold illustrates the power of this approach. Derivatives have been designed and evaluated as inhibitors for a wide array of protein kinases, which are crucial regulators in cellular signaling and are often implicated in diseases like cancer. rsc.org For instance, molecular docking studies have been pivotal in designing novel pyrazolo[1,5-a] johnshopkins.eduresearchgate.netnih.govtriazine derivatives as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key protein in cell cycle regulation. nih.gov These studies revealed the binding mode of the new compounds within the roscovitine (B1683857) binding site of the CDK2 enzyme (PDB code: 3ddq), providing a structural basis for their inhibitory activity. nih.gov
Similarly, docking simulations were used to develop 2-(anilinyl)pyrazolo[1,5-a]pyrimidine derivatives as dual inhibitors of CDK2 and Tropomyosin Receptor Kinase A (TRKA). mdpi.comnih.gov The simulations showed that the pyrazolopyrimidine core could effectively occupy the ATP-binding site, forming critical hydrogen bonds with key amino acid residues like Leu83A in CDK2 and Met592 in TRKA, mimicking the interactions of known inhibitors. mdpi.comnih.gov Other studies have successfully used docking to identify pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of targets such as DNA gyrase and the aryl hydrocarbon receptor (AHR), showcasing the broad applicability of this computational method. johnshopkins.edursc.org
| Target Protein | PDB Code | Key Interactions/Findings | Reference |
|---|---|---|---|
| Cyclin-Dependent Kinase 2 (CDK2) | 3ddq, 2WIH | Binding at the ATP site, H-bond with Leu83A backbone. | nih.govmdpi.com |
| Tropomyosin Receptor Kinase A (TRKA) | 7VKO | Hinge interaction with Met592. | mdpi.commdpi.com |
| DNA Gyrase | 2XCT | Demonstrated lower binding energy compared to controls. | johnshopkins.edu |
| Aryl Hydrocarbon Receptor (AHR) | Homology Model | Identified novel antagonists with low nanomolar potency. | rsc.org |
| Enoyl-Acyl Carrier Protein Reductase (InhA) | Not Specified | Effective in identifying new potential anti-tubercular hits. | nih.gov |
Conformational Analysis and Dynamic Simulations
The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements (conformers) a molecule can adopt, while molecular dynamics (MD) simulations provide insights into its behavior over time, revealing its flexibility and interactions with its environment (e.g., solvent or a binding pocket).
For the pyrazolo[1,5-a]pyrazine core and its analogs, these studies are crucial. The tendency of pyrazolo[1,5-a]pyrimidine derivatives to form crystals has facilitated the study of their conformational and supramolecular phenomena through techniques like X-ray crystallography. mdpi.com For example, the tautomeric form of pyrazolo[1,5-a]pyrimidin-7(4H)-one in its crystalline state was definitively identified using single-crystal X-ray diffraction, which is critical since different tautomers can exhibit distinct biological activities. nih.govacs.org
Furthermore, MD simulations have been used to predict the behavior of these compounds upon binding to a target. researchgate.net In the development of selective Casein Kinase 2 (CK2) inhibitors, thermodynamic analysis via isothermal titration calorimetry (ITC) was complemented by computational insights. It was noted that conformationally restricted macrocyclic inhibitors often have a more favorable binding entropy compared to their flexible acyclic counterparts, a hypothesis that can be explored and visualized through MD simulations. biorxiv.org These simulations help rationalize binding affinities and guide the design of molecules with optimized shapes for specific biological targets.
Quantum Chemical Calculations for Electronic Structure and Photophysical Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful methods for investigating the electronic structure and predicting the photophysical properties of molecules. These calculations are essential for understanding and designing new fluorescent materials.
A comprehensive theoretical and experimental study on a family of pyrazolo[1,5-a]pyrimidines demonstrated the utility of this approach. rsc.orgrsc.orgresearchgate.net The electronic structure analysis using DFT and TD-DFT calculations revealed that the photophysical properties could be precisely tuned by substituents. rsc.orgresearchgate.net Electron-donating groups (EDGs) placed at position 7 of the fused ring were found to enhance both absorption and emission intensities, while electron-withdrawing groups (EWGs) had the opposite effect. rsc.orgrsc.org This behavior was attributed to the modulation of intramolecular charge transfer (ICT) processes. rsc.orgrsc.org These computational predictions were in excellent agreement with experimental data, allowing for a deep understanding of the optical properties of this fluorophore family. rsc.orgresearchgate.net Such studies are crucial for designing novel fluorescent probes and materials for applications in cellular imaging and chemosensors. rsc.org
| Substituent Type at Position 7 | Effect on Absorption/Emission | Computational Rationale | Reference |
|---|---|---|---|
| Electron-Donating Group (EDG) | Increased Intensity | Favors intramolecular charge transfer (ICT) to/from the fused ring. | rsc.orgrsc.org |
| Electron-Withdrawing Group (EWG) | Decreased Intensity | Hinders favorable ICT processes for strong absorption/emission. | rsc.orgrsc.org |
Computational Elucidation of Reaction Mechanisms
Understanding the mechanism of a chemical reaction is fundamental to optimizing reaction conditions, improving yields, and predicting the formation of byproducts. Computational chemistry offers a window into the energetic landscapes of reactions, allowing for the elucidation of reaction pathways and transition states that are often difficult to probe experimentally.
For the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, DFT calculations have been employed to clarify reaction mechanisms. researchgate.net For example, a plausible mechanism for a microwave-assisted acetylation reaction of pyrazolo[1,5-a]pyrimidines was proposed based on DFT theoretical calculations. researchgate.net Similarly, the regioselectivity observed in the cyclocondensation reactions to form the pyrazolo[1,5-a]pyrimidine ring system has been explained through computational analysis. The reaction between an aminopyrazole and a β-enaminone proceeds via an initial aza-Michael type addition-elimination, followed by cyclocondensation. Computational modeling can help rationalize why one regioisomer is formed preferentially over another by comparing the activation energies of the different possible pathways. nih.gov These insights are invaluable for synthetic chemists, enabling them to develop more efficient and selective synthetic routes to access diverse libraries of these heterocyclic compounds. mdpi.comnih.gov
In Silico Pharmacokinetic and Pharmacodynamic Property Predictions
In modern drug discovery, it is not enough for a compound to be potent; it must also possess drug-like properties. These include appropriate Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. Predicting these properties early in the discovery process using computational (in silico) models can save significant time and resources by flagging potentially problematic compounds before they are synthesized.
Numerous studies on pyrazolo[1,5-a]pyrazine analogs and related scaffolds have incorporated in silico ADMET predictions. johnshopkins.edudoaj.orgnih.gov These predictions are used to assess properties like human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, aqueous solubility, and potential for inhibition of major drug-metabolizing enzymes like the Cytochrome P450 (CYP) family. johnshopkins.edunih.govjohnshopkins.edu For example, in a study of pyrazolo[1,5-a]pyrimidine derivatives as dual CDK2/TRKA inhibitors, ADME predictions suggested that the designed compounds would have excellent human intestinal absorption and minimal central nervous system (CNS) side effects, although some were predicted to be inhibitors of the CYP2D6 enzyme. nih.gov Such theoretical ADMET studies help prioritize which compounds to advance for further, more resource-intensive experimental testing. nih.gov
| Predicted Property | Computational Method/Model | Importance in Drug Design | Reference |
|---|---|---|---|
| Human Intestinal Absorption (HIA) | BOILED-Egg model | Predicts oral bioavailability. | nih.gov |
| Blood-Brain Barrier (BBB) Penetration | Various QSAR models | Indicates potential for CNS effects (desired or undesired). | nih.gov |
| Cytochrome P450 (CYP) Inhibition | Pharmacophore or ML models | Predicts potential for drug-drug interactions. | nih.gov |
| Drug-likeness | Lipinski's Rule of Five, etc. | Assesses if the compound has physicochemical properties typical of oral drugs. | elsevier.com |
| Toxicity | Various predictive models | Early flag for potential toxicity issues. | elsevier.com |
Advanced Applications in Chemical Biology and Translational Research
Design and Development of Molecular Probes and Imaging Agents
While the development of molecular probes and imaging agents specifically derived from the Pyrazolo[1,5-a]pyrazin-2-amine core is not yet widely documented in peer-reviewed literature, the foundational scaffold shows promise. The analogous pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, for instance, has been successfully utilized to create imaging agents. In one such example, a pyrazolo[1,5-a]pyrimidine derivative was conjugated with various chelating agents and successfully labeled with Technetium-99m ([⁹⁹ᵐTcN]²⁺). rsc.org These radiolabeled complexes demonstrated significant tumor accumulation and high tumor-to-muscle ratios in biodistribution studies in mice, suggesting their potential as tumor imaging agents for Single Photon Emission Computed Tomography (SPECT). rsc.org This successful application with the pyrimidine (B1678525) isomer highlights a potential and analogous pathway for the future development of pyrazolo[1,5-a]pyrazine-based imaging agents.
Rational Design of Targeted Therapeutic Candidates
The rational design of therapeutic candidates based on the pyrazolo[1,5-a]pyrazine (B3255129) scaffold is an active area of research, primarily documented in the patent literature for the development of kinase inhibitors. Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer, making them key therapeutic targets. nih.gov
Recent patent filings have unveiled the potential of pyrazolo[1,5-a]pyrazine derivatives to selectively inhibit several critical kinases:
RET Kinase Inhibitors: Array Biopharma Inc. has patented substituted pyrazolo[1,5-a]pyrazine compounds for their activity as RET (Rearranged during Transfection) kinase inhibitors. unifiedpatents.compatentguru.com Mutations in the RET proto-oncogene are known drivers in several types of cancer, making it a significant therapeutic target.
Janus Kinase (JAK) Inhibitors: Several patents describe pyrazolo[1,5-a]pyrazine derivatives as inhibitors of the Janus kinase (JAK) family. google.comgoogle.com These inhibitors are of therapeutic interest for treating autoimmune disorders and myeloproliferative neoplasms.
Bruton's Tyrosine Kinase (Btk) Inhibitors: Notably, patents for Btk inhibitors, which are crucial for treating B-cell malignancies and autoimmune diseases, explicitly mention this compound as a relevant chemical entity. google.comgoogle.com
Other Kinase and Therapeutic Targets: The scaffold's versatility is further demonstrated in patents describing 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine derivatives as ROS1 kinase inhibitors and 6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine carboxamides for the treatment of the Hepatitis B virus. dntb.gov.uatandfonline.com One recent international patent explicitly details the synthesis of a complex derivative, 6-chloro-N-((1r,3r)-3-(2-hydroxy-2-methylpropoxy)cyclobutyl)-4-((6-(2-(2,2,2-trifluoroethoxy)ethoxy)pyridin-3-yl)oxy)this compound, for therapeutic use. patentorder.com
These findings underscore a concerted effort to exploit the pyrazolo[1,5-a]pyrazine core as a privileged scaffold for developing novel, targeted therapies.
| Patent / Source | Therapeutic Target | Derivative Class |
| WO2017178844A1 unifiedpatents.com | RET Kinase | Substituted Pyrazolo[1,5-a]pyrazines |
| CN113150012A google.com | JAKS Family Kinase | Pyrazolo[1,5-a]pyrazine derivatives |
| US20170240552A1 google.com | Janus Kinase (JAK) | Pyrazolo[1,5-a]pyrazin-4-yl derivatives |
| CA2809836C google.com | Bruton's Tyrosine Kinase (Btk) | This compound mentioned |
| WO2020089455A1 tandfonline.com | Hepatitis B Virus (HBV) | 6,7-dihydro-4h-pyrazolo[1,5-a]pyrazine indole-2-carboxamides |
| WO2024099898A1 patentorder.com | Therapeutic Agents | Substituted this compound |
Strategies for Enhancing Selectivity and Mitigating Off-Target Interactions
A significant challenge in developing kinase inhibitors is achieving high selectivity for the target kinase to minimize off-target effects and associated toxicities. rsc.org For the pyrazolo[1,5-a]pyrimidine series, extensive structure-activity relationship (SAR) studies have been conducted to enhance selectivity. rsc.org Strategies include:
Structural Modifications: The introduction of diverse functional groups at various positions of the fused ring system via methods like palladium-catalyzed cross-coupling can significantly influence binding affinity and selectivity. nih.gov For example, adding a morpholine (B109124) group at a specific position on the pyrazolo[1,5-a]pyrimidine scaffold was shown to improve selectivity for Trk kinases by reducing off-target effects.
Targeting Specific Interactions: Incorporating fluorine atoms can enhance interactions with specific amino acid residues, such as asparagine, within the kinase binding site.
Modulating Physicochemical Properties: The lipophilicity of compounds can be optimized to improve metabolic stability and create a more favorable in vivo profile with reduced toxicity.
While detailed public studies on selectivity for the pyrazolo[1,5-a]pyrazine series are less common, the patent literature for RET and JAK inhibitors reveals that similar principles of targeted substitution are being applied to achieve desired selectivity profiles. unifiedpatents.comgoogle.comgoogle.com The development of highly selective inhibitors, such as the PI3Kδ inhibitor CPL302253 from the pyrazolo[1,5-a]pyrimidine class, demonstrates the high degree of selectivity that can be achieved with these scaffolds. google.com
Exploitation in Optical Applications and Material Science
The pyrazolo[1,5-a]pyrazine core remains a largely unexplored territory for optical and material science applications. However, the closely related pyrazolo[1,5-a]pyrimidine (PP) scaffold has been identified as a strategic component for creating advanced optical materials, suggesting a promising avenue of research for its pyrazine (B50134) analogue. mdpi.comencyclopedia.pub
Researchers have successfully designed and synthesized families of pyrazolo[1,5-a]pyrimidine-based fluorophores with highly tunable photophysical properties. patentguru.com The synthetic versatility of the scaffold allows for strategic modifications that can alter absorption and emission characteristics. patentguru.com
Key findings from studies on pyrazolo[1,5-a]pyrimidine fluorophores include:
Substituent Effects: Introducing electron-donating groups (EDGs) at position 7 of the fused ring system has been shown to significantly improve both absorption and emission behaviors. Conversely, electron-withdrawing groups (EWGs) tend to result in lower absorption and emission intensities. patentguru.com
Tunable Emissions: Through the careful selection of substituents, the emission properties can be fine-tuned across the visible spectrum. Quantum yields (ΦF) for this class of compounds have been reported to range from as low as 0.01 to as high as 0.97. patentguru.com
Solvatochromism: Certain derivatives exhibit strong solvatofluorochromic effects, meaning their fluorescence color changes with the polarity of the solvent, which is a desirable property for chemical sensors.
Table of Photophysical Properties for Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Substituent at C7 | Absorption Max (λabs, nm) in THF | Emission Max (λem, nm) in THF | Quantum Yield (ΦF) in THF |
|---|---|---|---|---|
| 4d | Phenyl | 344 | 433 | 0.65 |
| 4e | 4-Methoxyphenyl | 358 | 442 | 0.97 |
| 4a | 4-Pyridyl | 347 | 531 | 0.01 |
| 4g | 4-(trifluoromethyl)phenyl | 346 | 431 | 0.53 |
(Data adapted from a comprehensive study on pyrazolo[1,5-a]pyrimidine-based fluorophores)
The development of efficient solid-state emitters is crucial for applications in technologies like organic light-emitting diodes (OLEDs). Certain pyrazolo[1,5-a]pyrimidine derivatives bearing simple aryl groups have been shown to exhibit good solid-state emission intensities, with quantum yields in the solid state (QYSS) reported between 0.18 and 0.63. patentguru.com The molecular packing in the crystal lattice plays a critical role; for instance, preventing a tight, antiparallel organization of molecules can help avoid intermolecular fluorescence quenching. The presence of bulky substituents, such as a 2,4-dichlorophenyl group, can induce a significant dihedral angle with the heterocyclic core, which may reduce electronic communication and favor aggregation-induced emission (AIE) phenomena. These findings suggest that with proper structural design, the pyrazolo[1,5-a]pyrazine core could also be exploited to create novel solid-state emitting materials.
Future Directions and Emerging Research Avenues
Exploration of Unconventional Synthetic Routes and Functionalization Strategies
The development of novel and efficient synthetic pathways to the pyrazolo[1,5-a]pyrazine (B3255129) core and its subsequent functionalization are crucial for expanding the chemical space and generating diverse compound libraries for biological screening. nih.govnih.gov Traditional methods often rely on the condensation of aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.govnih.gov However, recent research has shifted towards more innovative and sustainable approaches.
One-pot multicomponent reactions have emerged as a powerful tool for the synthesis of highly substituted pyrazolo[1,5-a]pyrimidines, a closely related and structurally similar scaffold. nih.gov These reactions offer advantages in terms of efficiency, atom economy, and reduced waste generation. For instance, a one-pot, three-component reaction of aminopyrazoles, chalcones, and sodium iodide has been developed for the synthesis of 3-iodo pyrazolo[1,5-a]pyrimidines. thieme-connect.de This strategy has also been extended to include C-H halogenation, allowing for the regioselective introduction of halogen atoms on the pyrazole (B372694) ring. thieme-connect.de
Furthermore, microwave-assisted synthesis has gained traction for its ability to accelerate reaction rates and improve yields of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. researchgate.net Green chemistry approaches, such as using aqueous media and catalysts like KHSO4 under ultrasound irradiation, are also being explored for the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-ones. bme.hu These methods aim to create more environmentally friendly and sustainable synthetic protocols. bme.hursc.org
Recent functionalization strategies have focused on the direct C-H functionalization of the pyrazolo[1,5-a]pyrimidine scaffold, offering a direct and atom-economical way to introduce various functional groups. thieme-connect.de For example, a straightforward method for the formylation of substituted pyrazolo[1,5-a]pyrazines at the 7-position has been reported. researchgate.net This involves the insertion of a carbene into the most acidic C-H bond, providing a convenient route to previously inaccessible aldehydes. researchgate.net The ability to introduce a wide range of substituents at various positions of the pyrazolo[1,5-a]pyrazine core is essential for fine-tuning the pharmacological properties of these compounds. nih.gov
Integration of Advanced SAR with Mechanistic Insights for Potency Optimization
A thorough understanding of the structure-activity relationships (SAR) is fundamental for the rational design of potent and selective inhibitors. researchgate.net For pyrazolo[1,5-a]pyrimidine derivatives, SAR studies have identified key structural features that are crucial for their biological activity. mdpi.com For example, in the context of tropomyosin receptor kinase (Trk) inhibitors, the pyrazolo[1,5-a]pyrimidine moiety is essential for hinge binding interactions with the kinase domain. mdpi.com
Substitutions at various positions of the heterocyclic core have been shown to significantly impact potency and selectivity. For instance, the introduction of a 2,5-difluorophenyl-substituted pyrrolidine (B122466) at the fifth position and an amide bond at the third position of the pyrazolo[1,5-a]pyrimidine ring enhances Trk inhibition. mdpi.com Similarly, for antitubercular agents based on the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold, SAR studies have elucidated key pharmacophoric features, leading to substantial improvements in activity. nih.govnih.govresearchgate.net
Integrating these SAR insights with a deep understanding of the mechanism of action is critical for optimizing potency and overcoming drug resistance. For example, while several pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives show antitubercular activity, their modes of action can differ, highlighting the risk of chemical clustering without establishing mechanistic similarity. nih.govnih.govresearchgate.net Resistance to some of these compounds has been linked to mutations in a flavin adenine (B156593) dinucleotide (FAD)-dependent hydroxylase, which promotes compound metabolism. nih.govnih.govresearchgate.net This mechanistic insight is invaluable for designing next-generation inhibitors that can evade such resistance mechanisms.
Synergistic Computational and Experimental Approaches in Molecular Design
The integration of computational modeling with experimental synthesis and biological evaluation has become an indispensable tool in modern drug discovery. mdpi.com For pyrazolo[1,5-a]pyrazine derivatives, computational approaches are being used to design novel compounds with desired biological activities.
Molecular docking studies, for example, can predict the binding modes of pyrazolo[1,5-a]pyrimidine derivatives within the active site of target proteins, such as cyclin-dependent kinase 2 (CDK2). nih.gov This allows for the rational design of inhibitors with improved binding affinity and selectivity. nih.gov For instance, the design of 2-(anilinyl)pyrazolo[1,5-a]pyrimidine derivatives as dual CDK2/TRKA inhibitors was guided by preserving the pyrazolopyrimidine scaffold of known inhibitors and facilitating key hydrogen bonding interactions. nih.gov
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can further refine the understanding of the structural requirements for biological activity. mdpi.com By building predictive models based on a set of known active and inactive compounds, 3D-QSAR can guide the design of new molecules with enhanced potency. mdpi.com
The synergy between computational predictions and experimental validation is crucial for the successful development of new therapeutic agents. rsc.org Computational insights can guide the synthetic efforts towards the most promising candidates, while experimental results provide the necessary feedback to refine and improve the computational models. This iterative cycle of design, synthesis, and testing accelerates the drug discovery process and increases the likelihood of success.
Development of Novel Therapeutic Modalities Targeting Specific Biological Pathways
The versatile scaffold of pyrazolo[1,5-a]pyrazin-2-amine and its analogs has shown promise in targeting a variety of biological pathways implicated in different diseases. nih.gov A significant area of research is the development of kinase inhibitors, particularly for cancer therapy. nih.gov Derivatives of pyrazolo[1,5-a]pyrimidine have been identified as potent inhibitors of various kinases, including CDKs and Trk kinases. mdpi.comnih.govnih.gov
The development of dual inhibitors, which can simultaneously target multiple kinases, represents a promising strategy to overcome drug resistance and improve therapeutic efficacy. nih.gov The design of pyrazolo[1,5-a]pyrimidine derivatives as dual CDK2 and TRKA inhibitors is a testament to this approach. nih.gov
Q & A
Q. Advanced
- Trifluoromethyl groups : Enhance metabolic stability and lipophilicity, as seen in derivatives with improved kinase inhibition .
- Aminoethyl side chains : Improve solubility and bioavailability, critical for in vivo efficacy (e.g., N,N-dimethylaminoethyl derivatives ).
- Electron-withdrawing substituents (e.g., nitro groups): Increase electrophilicity, enhancing binding to enzymatic pockets .
What analytical techniques validate the purity and structure of synthesized derivatives?
Q. Basic
- NMR spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., HMBC correlations resolve ambiguous peaks ).
- HRMS : Validates molecular formulas (e.g., C13H11N5O with [M+H]+ 254.1042 ).
- Elemental analysis : Matches calculated vs. found C/H/N percentages (e.g., ±0.2% deviation ).
How should researchers address contradictions in biological data across studies?
Q. Advanced
- Dose-response validation : Repeat assays with standardized protocols (e.g., triplicate measurements ).
- Control experiments : Use known inhibitors (e.g., staurosporine for kinase assays) to calibrate activity .
- Meta-analysis : Compare structural motifs (e.g., trifluoromethyl vs. methyl groups) to resolve discrepancies in IC50 values .
What strategies improve pharmacokinetic properties of this compound derivatives?
Q. Advanced
- LogP optimization : Introduce polar groups (e.g., carboxamides) to reduce LogP values .
- Prodrug design : Mask amines with acetyl groups to enhance oral absorption .
- Metabolic stability : Fluorine substitution minimizes CYP450-mediated degradation .
What recent advancements exploit this scaffold in drug discovery?
Q. Advanced
- Kinase inhibitors : Pyrazolo[1,5-a]pyrimidines targeting Pim-1, CDK9, and BMP receptors .
- Neuropharmacological agents : Derivatives with adenosine A2A antagonism for neurodegenerative disorders .
- Antivirals : NNRTIs (non-nucleoside reverse transcriptase inhibitors) with sub-μM HIV-1 activity .
How are impurities removed during large-scale synthesis?
Q. Basic
- Recrystallization : Use solvents like ethanol or hexane for high-purity crystals .
- Column chromatography : Silica gel with gradient elution (e.g., ethyl acetate/hexane) isolates regioisomers .
- HPLC : Reverse-phase C18 columns resolve closely related derivatives (e.g., 95% purity ).
What validation is required for analytical methods in regulatory submissions?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
